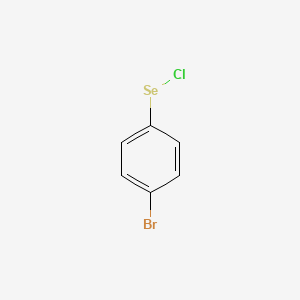
2,2-Dichloro-1-(2,2-dimethyl-5-phenyl-1,3-oxazolidin-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-1-(2,2-dimethyl-5-phenyl-1,3-oxazolidin-3-yl)ethan-1-one is a synthetic organic compound with the molecular formula C13H15Cl2NO2. This compound is characterized by the presence of a dichloromethyl group attached to an oxazolidine ring, which is further substituted with a phenyl group. It is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2,2-dimethyl-5-phenyl-1,3-oxazolidin-3-yl)ethan-1-one typically involves the reaction of 2,2-dimethyl-5-phenyl-1,3-oxazolidine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, which is crucial for the large-scale synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-1-(2,2-dimethyl-5-phenyl-1,3-oxazolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethyl group can be substituted with nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the oxazolidine ring can lead to the formation of oxazolidinones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 2,2-dimethyl-5-phenyl-1,3-oxazolidin-3-ylmethanol.
Oxidation: Formation of oxazolidinones.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-1-(2,2-dimethyl-5-phenyl-1,3-oxazolidin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-1-(2,2-dimethyl-5-phenyl-1,3-oxazolidin-3-yl)ethan-1-one involves its interaction with nucleophilic sites in biological molecules. The dichloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in its use as a chemical intermediate and potential bioactive agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dichloro-1-(2,2-dimethyl-5-(pyridin-3-yl)oxazolidin-3-yl)ethan-1-one
- 3-Benzhydryl-5-(chloromethyl)oxazolidin-2-one
- 3-Benzyl-5-(chloromethyl)oxazolidin-2-one
Uniqueness
2,2-Dichloro-1-(2,2-dimethyl-5-phenyl-1,3-oxazolidin-3-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both dichloromethyl and oxazolidine moieties makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
60980-03-2 |
|---|---|
Molekularformel |
C13H15Cl2NO2 |
Molekulargewicht |
288.17 g/mol |
IUPAC-Name |
2,2-dichloro-1-(2,2-dimethyl-5-phenyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C13H15Cl2NO2/c1-13(2)16(12(17)11(14)15)8-10(18-13)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3 |
InChI-Schlüssel |
SXSNYZPSATVORJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N(CC(O1)C2=CC=CC=C2)C(=O)C(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{(E)-Phenyl[(tributylstannyl)oxy]methylidene}cyanamide](/img/structure/B14603234.png)







![3-[(2-Aminoethyl)(dimethoxy)silyl]propan-1-amine](/img/structure/B14603281.png)




![(5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14603333.png)
